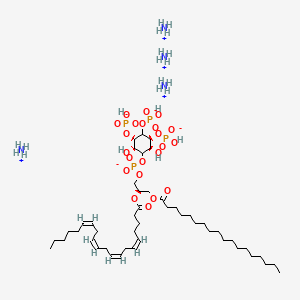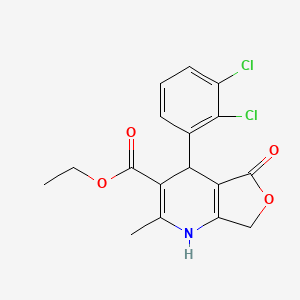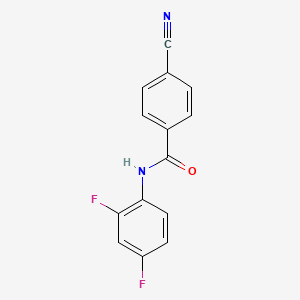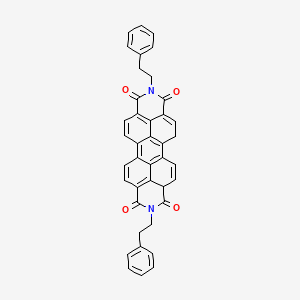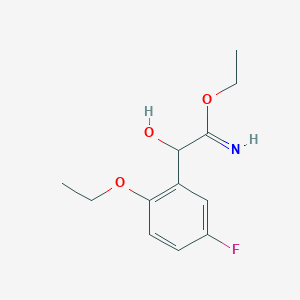
(6-Cyclopropoxypyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Cyclopropoxypyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H10BNO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopropoxypyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivativeThis reaction involves the coupling of a halogenated pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it a preferred method for the synthesis of boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Cyclopropoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
(6-Cyclopropoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (6-Cyclopropoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. In biological systems, boronic acids can inhibit enzymes by binding to their active sites, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Chloropyridin-3-yl)boronic acid: This compound is similar in structure but contains a chlorine atom instead of a cyclopropoxy group.
(2-Cyclopropylpyridin-3-yl)boronic acid: This compound has a cyclopropyl group at the 2-position of the pyridine ring instead of the 6-position.
Uniqueness
(6-Cyclopropoxypyridin-3-yl)boronic acid is unique due to the presence of the cyclopropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its utility in specific chemical reactions and applications compared to other boronic acid derivatives .
Propriétés
Formule moléculaire |
C8H10BNO3 |
|---|---|
Poids moléculaire |
178.98 g/mol |
Nom IUPAC |
(6-cyclopropyloxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)6-1-4-8(10-5-6)13-7-2-3-7/h1,4-5,7,11-12H,2-3H2 |
Clé InChI |
XQEIFCXTDWOGTB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)OC2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)
